Decaturin A

Description

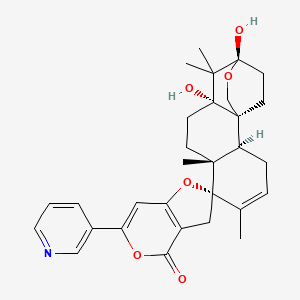

Decaturin A is a polycyclic meroterpenoid produced by fungal species within the Penicillium genus, notably P. decaturense and P. thiersii . Structurally, it features a fused polyketide-diterpenoid scaffold, characterized by a bicyclic diterpenoid moiety (red) linked to a polyketide-derived pyrone unit (blue) (Fig. 1) . Its molecular formula is C₃₀H₃₃NO₆, with hydroxylation at C-23 and C-18 positions critical for its bioactivity . This compound exhibits moderate anti-insect activity, reducing the growth rate of Spodoptera frugiperda (fall armyworm) by 31% at 100 ppm .

Properties

Molecular Formula |

C30H35NO6 |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

(1R,2S,6S,7R,10S,12S)-10,12-dihydroxy-5,7,11,11-tetramethyl-6'-pyridin-3-ylspiro[13-oxatetracyclo[10.2.2.01,10.02,7]hexadec-4-ene-6,2'-3H-furo[3,2-c]pyran]-4'-one |

InChI |

InChI=1S/C30H35NO6/c1-18-7-8-23-26(4,9-11-29(33)25(2,3)30(34)12-10-27(23,29)17-35-30)28(18)15-20-22(37-28)14-21(36-24(20)32)19-6-5-13-31-16-19/h5-7,13-14,16,23,33-34H,8-12,15,17H2,1-4H3/t23-,26+,27-,28-,29+,30-/m0/s1 |

InChI Key |

SDTZNNOXVFJOFR-YOJVQXBKSA-N |

Isomeric SMILES |

CC1=CC[C@H]2[C@]([C@]13CC4=C(O3)C=C(OC4=O)C5=CN=CC=C5)(CC[C@@]6([C@]27CC[C@@](C6(C)C)(OC7)O)O)C |

Canonical SMILES |

CC1=CCC2C(C13CC4=C(O3)C=C(OC4=O)C5=CN=CC=C5)(CCC6(C27CCC(C6(C)C)(OC7)O)O)C |

Synonyms |

decaturin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Hydroxylation Patterns: Decaturin B differs from Decaturin A by the presence of a C-15 hydroxyl group instead of C-23, attributed to the activity of the cytochrome P450 enzyme OxaL . Decaturin D and G are 18-hydroxy derivatives, with Decaturin G featuring an allylic carbinol methine proton (δH 4.46) absent in Decaturin D .

Gene Cluster Contributions :

- Deletion of olcK or olcL in P. canescens blocks C-15 hydroxylation, leading to the accumulation of Decaturin C .

- olcB mutants produce this compound as a terminal product due to incomplete oxidation at C-23 .

Bioactivity Comparisons

Table 2: Anti-Insect Activity Against Spodoptera frugiperda

| Compound | Growth Reduction (%) | Effective Concentration (ppm) | Relative Potency vs. This compound |

|---|---|---|---|

| This compound | 31% | 100 | 1.0× |

| Decaturin B | 89% | 100 | 2.9× |

| Decaturin D | 77% | 100 | 2.5× |

| Oxalicine B | 62% | 100 | 2.0× |

| 15-Deoxyoxalicine B | 23% | 140 | 0.7× |

Key Findings:

- Potency Hierarchy : Decaturin B > Decaturin D > Oxalicine B > this compound > 15-Deoxyoxalicine B .

- Structural-Activity Relationship : C-15 hydroxylation (Decaturin B) enhances anti-insect activity by 2.9-fold compared to this compound, while C-23 deoxygenation (15-Deoxyoxalicine B) reduces potency .

- Ecological Role : These metabolites likely serve as chemical defenses against insect herbivores in fungal niches .

Additional Bioactivities

- Antimicrobial Effects : Decaturin F inhibits marine algae (Heterosigma akashiwo, Chattonella marina) at 10–20 µg/mL, suggesting ecological roles in microbial competition .

- Biosynthetic Flexibility : The olc gene cluster enables modular synthesis of Decaturin analogs, with radical-based retrosynthetic strategies used to access Decaturin E and stypodiol .

Q & A

Q. What are the standard methodologies for isolating Decaturin A from marine-derived fungi, and how can researchers optimize yield and purity?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate) of fungal cultures followed by chromatographic techniques such as silica gel chromatography and HPLC. Optimization requires adjusting extraction solvents, gradient elution protocols, and monitoring via TLC or LC-MS . Yield improvements may involve culture condition modifications (e.g., temperature, nutrient media) .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound, and how should data interpretation be validated?

- Answer : Nuclear Magnetic Resonance (NMR; 1D/2D experiments for protons and carbons) and High-Resolution Mass Spectrometry (HR-MS) are critical. Validation involves cross-referencing spectral data with published decaturin analogs (e.g., Decaturin B/C) and computational modeling (e.g., DFT for stereochemistry) .

Q. What in vitro bioassay models are commonly used to evaluate this compound’s bioactivity, and what are their limitations?

- Answer : Antifungal and cytotoxic activities are assessed using microdilution assays (e.g., against Candida albicans) and MTT assays on cancer cell lines. Limitations include variability in fungal strains/cell lines and lack of in vivo correlation. Standardization via CLSI guidelines reduces experimental bias .

Advanced Research Questions

Q. How can oxidative cyclization pathways in this compound biosynthesis be experimentally confirmed, and what isotopic labeling strategies are effective?

- Answer : Stable isotope feeding (e.g., ¹³C-labeled precursors in Penicillium oxalicum cultures) combined with LC-MS/MS analysis tracks incorporation into this compound. Gene knockout studies (e.g., targeting P450 monooxygenases) validate enzymatic steps in the pathway .

Q. What experimental designs address contradictions in reported bioactivity data for this compound across studies?

- Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to standardize variables:

- Feasibility : Control fungal strain sources and culture conditions.

- Relevance : Include positive/negative controls (e.g., fluconazole for antifungal assays).

- Data Synthesis : Meta-analysis of bioactivity data to identify confounding variables (e.g., solvent polarity in assays) .

Q. How can researchers ensure reproducibility in this compound synthesis or isolation protocols?

- Answer : Adhere to the ARRIVE guidelines for detailed methodology:

- Document extraction solvent ratios, chromatography column specifications, and NMR acquisition parameters.

- Provide raw spectral data and purity metrics (e.g., HPLC chromatograms) in supplementary materials .

Q. What computational approaches are suitable for predicting this compound’s molecular targets, and how can these be experimentally validated?

- Answer : Molecular docking (e.g., AutoDock Vina) against protein databases identifies potential targets (e.g., fungal ergosterol biosynthesis enzymes). Validate via Surface Plasmon Resonance (SPR) for binding affinity and CRISPR interference (CRISPRi) for target gene knockdown .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for this compound stereoisomers?

- Answer : Use NOESY/ROESY experiments to resolve spatial proton-proton correlations. Compare coupling constants (J-values) with density functional theory (DFT)-predicted conformers. Contradictions may arise from solvent polarity effects on chemical shifts .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across concentrations. Address outliers via Grubbs’ test .

Experimental Design Frameworks

Q. How can the PICO framework be applied to structure a study on this compound’s mechanism of action?

- Answer :

- Population : Target organism (e.g., Aspergillus fumigatus).

- Intervention : this compound at varying concentrations.

- Comparison : Positive controls (e.g., amphotericin B).

- Outcome : Inhibition zone diameter or gene expression changes (RNA-seq).

- This ensures hypothesis-driven, clinically relevant designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.